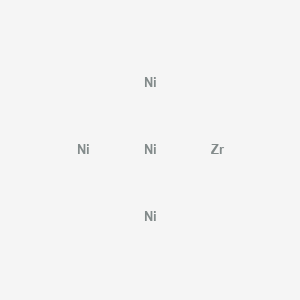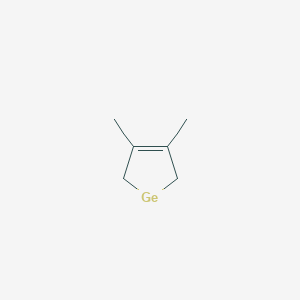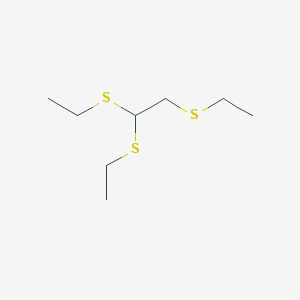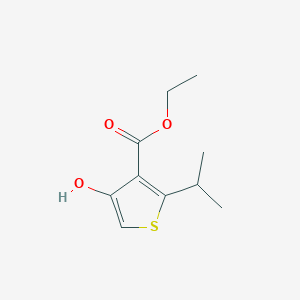
Nickel--zirconium (4/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel-zirconium (4/1) is a compound consisting of nickel and zirconium in a 4:1 atomic ratio. This compound is part of the broader family of nickel-zirconium alloys, which are known for their unique properties and applications in various fields, including materials science and engineering.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nickel-zirconium (4/1) can be synthesized using several methods, including:
Mechanical Alloying: This method involves the high-energy ball milling of nickel and zirconium powders to achieve the desired alloy composition.
Chemical Vapor Deposition (CVD): This technique involves the deposition of nickel and zirconium from their respective volatile compounds onto a substrate, followed by annealing to form the alloy.
Industrial Production Methods
Industrial production of nickel-zirconium alloys typically involves large-scale arc melting or induction melting processes. These methods ensure uniform mixing and alloy formation, which are crucial for achieving the desired properties in the final product .
Chemical Reactions Analysis
Types of Reactions
Nickel-zirconium (4/1) undergoes various chemical reactions, including:
Oxidation: The alloy can oxidize at elevated temperatures, forming nickel oxide and zirconium oxide.
Substitution: The alloy can undergo substitution reactions where nickel or zirconium atoms are replaced by other metal atoms in the alloy matrix.
Common Reagents and Conditions
Oxidation: Typically occurs in an oxygen-rich environment at high temperatures (above 500°C).
Reduction: Commonly performed using hydrogen gas at elevated temperatures (around 700°C).
Substitution: Involves the use of other metal salts or compounds in a molten state or high-temperature environment.
Major Products
Oxidation: Nickel oxide (NiO) and zirconium oxide (ZrO2).
Reduction: Metallic nickel (Ni) and zirconium (Zr).
Substitution: Alloys with substituted metal atoms, depending on the reagents used.
Scientific Research Applications
Nickel-zirconium (4/1) has a wide range of applications in scientific research:
Materials Science: It is studied for its mechanical properties, such as hardness and wear resistance, making it suitable for use in high-stress environments.
Biomedical Applications: The alloy’s biocompatibility makes it a candidate for use in medical implants and devices.
Energy Storage: Nickel-zirconium alloys are investigated for their potential use in hydrogen storage and battery technologies.
Mechanism of Action
The mechanism by which nickel-zirconium (4/1) exerts its effects depends on its application:
Catalysis: The alloy provides active sites for chemical reactions, facilitating the conversion of reactants to products.
Materials Science: The alloy’s unique crystal structure and bonding contribute to its mechanical strength and resistance to wear.
Biomedical Applications: The alloy’s surface properties and biocompatibility allow it to integrate with biological tissues without causing adverse reactions.
Comparison with Similar Compounds
Nickel-zirconium (4/1) can be compared with other similar compounds, such as:
Nickel-titanium (NiTi): Known for its shape memory and superelastic properties, NiTi is widely used in medical devices and actuators.
Nickel-aluminum (NiAl): This alloy is known for its high-temperature stability and is used in aerospace applications.
Zirconium-copper (ZrCu): Known for its excellent glass-forming ability, ZrCu is used in the production of bulk metallic glasses.
Nickel-zirconium (4/1) stands out due to its unique combination of mechanical strength, biocompatibility, and catalytic properties, making it a versatile material for various applications.
Properties
CAS No. |
11083-60-6 |
|---|---|
Molecular Formula |
Ni4Zr |
Molecular Weight |
326.00 g/mol |
IUPAC Name |
nickel;zirconium |
InChI |
InChI=1S/4Ni.Zr |
InChI Key |
KSZQAHDIULIWAZ-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Ni].[Ni].[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[3-(3-Nitrophenyl)acryloyl]benzoic acid](/img/structure/B14727009.png)








